Product packaging for Salicifoline(Cat. No.:CAS No. 6882-07-1)

Salicifoline

Cat. No.: B1681393
CAS No.: 6882-07-1
M. Wt: 210.29 g/mol
InChI Key: REIMFKRWHOKOHQ-UHFFFAOYSA-O
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Description

Significance of Natural Products in Chemical Biology

Natural products are compounds derived from living organisms, including plants, microbes, and animals, which have evolved over millennia to perform specific biological functions within their native environments tjnpr.org. Their significance in chemical biology is multifaceted. These compounds serve as invaluable probes for dissecting complex biological pathways, enabling researchers to understand cellular processes, protein functions, and disease states nih.govnih.govrsc.orgotago.ac.nz. Many natural products exhibit unique bioactivities, such as antimicrobial, anti-inflammatory, and anticancer properties, making them a rich source for drug discovery and development tjnpr.orgnih.govotago.ac.nz. The intricate and often novel chemical scaffolds of natural products provide inspiration for synthetic chemistry, leading to the development of new synthetic methodologies and the creation of novel chemical entities with enhanced properties rsc.orgrsc.org. The study of natural products at the chemistry-biology interface is crucial for identifying new therapeutic targets and developing innovative diagnostic tools nih.govotago.ac.nz.

Overview of Salicifoline within the Context of Natural Product Research

This compound is a specific example of a natural product, classified as a water-soluble quaternary ammonium (B1175870) alkaloid targetmol.comresearchgate.netsigmaaldrich.com. Its chemical formula is CHNO nih.govcdutcm.edu.cnbiotcm.net. This compound has been identified in various plant species, notably Magnolia acuminata nih.gov, Magnolia kobus researchgate.net, and Euphorbia salicifolia researchgate.net. The presence of this compound in these diverse botanical sources highlights its occurrence across different plant families, underscoring the broad distribution of specialized metabolites in nature. Research into this compound contributes to the broader understanding of plant chemistry, chemotaxonomy, and the potential biological roles of quaternary ammonium alkaloids. The structural elucidation of this compound, including confirmation by techniques such as X-ray diffraction, is a fundamental aspect of natural product research, providing a basis for further investigations into its properties and interactions within biological systems researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20NO2+ B1681393 Salicifoline CAS No. 6882-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)ethyl-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13(2,3)8-7-10-5-6-12(15-4)11(14)9-10/h5-6,9H,7-8H2,1-4H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIMFKRWHOKOHQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218923
Record name Salicifoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6882-07-1
Record name 3-Hydroxy-4-methoxy-N,N,N-trimethylbenzeneethanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6882-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicifoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicifoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Detailed Research Findings on Salicifoline

Isolation from Euphorbia Species

The genus Euphorbia, a large and diverse group within the Euphorbiaceae family, is a notable source of complex diterpenoids.

Presence in Magnolia Species

This compound is also a recognized constituent in various species of the Magnolia genus, where it is classified as a quaternary ammonium alkaloid.

Magnolia kobus as a Source of Quaternary Ammonium AlkaloidsMagnolia kobus is a significant source of this compound, where it exists as a water-soluble quaternary ammonium alkaloid.researchgate.netnih.govdntb.gov.uaresearchgate.netStudies have confirmed its presence in the stems of M. kobus.researchgate.netnih.govdntb.gov.uaBeyond M. kobus, other Magnolia species, including Magnolia acuminata, Magnolia obovata, and Magnolia tripetala, have also been reported to contain this compound.researchgate.netThe concentration of this compound varies among these species, with M. acuminata typically exhibiting higher amounts compared to M. kobus, and only trace amounts found in other species.researchgate.netIt is important to note that Magnolia salicifolia (also known as Willow-leaved Magnolia or Anise Magnolia) is a distinct species within the Magnolia genus and has been reported to contain this compound in its roots and bark, alongside other alkaloids such as magnoflorine (B1675912) and candicine.dbca.wa.gov.audtic.mil

Table 1: Occurrence of this compound in Magnolia Species

SpeciesPart of PlantCompound TypeRelative Amount (if specified)Reference
Magnolia kobusStemsQuaternary Ammonium AlkaloidPresent researchgate.netnih.govdntb.gov.ua
Magnolia acuminataLeavesQuaternary Ammonium AlkaloidHigher amounts researchgate.net
Magnolia obovataLeavesQuaternary Ammonium AlkaloidPresent researchgate.net
Magnolia tripetalaLeavesQuaternary Ammonium AlkaloidPresent researchgate.net
Magnolia salicifoliaRoots, BarkAlkaloidPresent dbca.wa.gov.audtic.mil

Identification in Other Plant Genera (e.g., Enicosanthum, Bupleurum)

This compound's presence extends beyond Euphorbia and Magnolia to other plant genera, further illustrating its diverse natural distribution.

Enicosanthum : this compound chloride, identified as a quaternary alkaloid, has been successfully isolated from the Annonaceae species Enicosanthum membranifolium. researchgate.netum.edu.mykemdikbud.go.idnii.ac.jp Its identity was rigorously confirmed through X-ray diffractometric analysis. researchgate.netum.edu.mynih.gov In E. membranifolium, this compound chloride was found alongside other secondary metabolites, including N-trans-feruloyltyramine, R-(-)-mellein, and clerodermic acid. researchgate.netum.edu.mynih.gov

Bupleurum : this compound has also been reported in Bupleurum species. A review on the chemical constituents of Bupleurum lists "this compound" and "isothis compound" as lignans. researchgate.net Furthermore, secondary metabolites from Bupleurum salicifolium (a species native to the Canary Islands and Madeira, distinct from Euphorbia salicifolia) have been investigated, and this compound is listed among the isolated compounds, noted as a novel compound from this source. researchgate.netkew.org It is important to differentiate the quaternary ammonium alkaloid this compound from potential structural analogs or derivatives, such as a "derivative of this compound" described as a lignan (B3055560) from Bupleurum acutifolium. psu.edu

Table 2: Identification of this compound in Other Plant Genera

GenusSpeciesCompound TypeConfirmation MethodCo-occurring Compounds (Examples)Reference
EnicosanthumE. membranifoliumQuaternary Alkaloid (Chloride)X-ray Diffractometric AnalysisN-trans-feruloyltyramine, R-(-)-mellein, clerodermic acid researchgate.netum.edu.mykemdikbud.go.idnii.ac.jpnih.gov
BupleurumBupleurum speciesLignan (as "this compound")-- researchgate.net
BupleurumB. salicifoliumNovel Compound-- researchgate.net

In Planta Localization and Distribution Studies

Understanding the specific localization of this compound within plant tissues provides crucial insights into its physiological role. Detailed studies using advanced imaging techniques have shed light on its distribution.

Cryo time-of-flight secondary ion mass spectrometry (cryo-TOF-SIMS) has been employed to visualize the in planta distribution of this compound, particularly in freeze-fixed stems of Magnolia kobus. researchgate.netnih.govresearchgate.netdntb.gov.uaacs.orgnagoya-u.ac.jp These studies revealed that the majority of this compound in M. kobus stems is concentrated within living phloem tissues. researchgate.netnih.gov In the xylem, this compound was detected in specific cellular components, including ray cells, lignifying wood fibers, and the vessels of the latest annual ring. researchgate.netnih.gov The distribution pattern of this compound within the xylem was observed to vary in accordance with the different stages of cell wall formation. researchgate.netnih.gov Notably, this compound was not found to be stored in dead tissues, such as phloem fiber, sclereid, or xylem lignified wood fiber. researchgate.net These findings offer valuable insights into the storage, transportation, and potential physiological functions of this compound within Magnolia kobus. researchgate.netnih.gov

Table 3: In Planta Localization of this compound in Magnolia kobus Stems

Tissue TypeLocalization of this compoundNotesReference
Living PhloemMost of the this compound distributed here.Primary storage/transport location. researchgate.netnih.gov
XylemDetected in ray cells, lignifying wood fibers, and vessels of the latest annual ring.Distribution varies with cell wall formation stage. researchgate.netnih.gov
Dead TissuesNot stored in phloem fiber, sclereid, or xylem lignified wood fiber.Indicates active physiological roles rather than passive accumulation in dead structural components. researchgate.net

Spatial Analysis in Plant Tissues

Detailed spatial analysis of this compound distribution has been conducted, notably in the stems of Magnolia kobus. Research utilizing advanced imaging techniques has revealed its specific localization within different tissue types. nih.govwikipedia.org

The majority of this compound in Magnolia kobus stems is distributed within living phloem tissues. nih.govwikipedia.org This suggests a role in active transport or storage within these metabolically active regions. In the xylem, this compound has been detected in ray cells, lignifying wood fibers, and in the vessels of the latest annual ring. nih.govwikipedia.org The distribution within the xylem was observed to vary depending on the stage of cell wall formation. nih.govwikipedia.org Conversely, this compound was not found to be stored in dead tissues, such as phloem fiber, sclereid, and xylem lignified wood fiber, indicating its association with living plant cells. nih.gov These findings provide new insights into the storage, transportation, and potential physiological functions of this alkaloid within M. kobus. nih.govwikipedia.org

Table 2: Spatial Distribution of this compound in Magnolia kobus Stems

Tissue TypeThis compound PresenceNotesReference
Living Phloem TissuesHighPrimary distribution area nih.govwikipedia.org
Xylem Ray CellsDetected nih.govwikipedia.org
Xylem Lignifying Wood FibersDetectedDistribution varied with cell wall formation stage nih.govwikipedia.org
Xylem Vessels (latest annual ring)DetectedDistribution varied with cell wall formation stage nih.govwikipedia.org
Dead Phloem FiberAbsentNot stored in dead tissues nih.gov
SclereidAbsentNot stored in dead tissues nih.gov
Xylem Lignified Wood FiberAbsentNot stored in dead tissues nih.gov

Methodological Approaches for In Situ Metabolite Visualization

The visualization of metabolite distribution within plant tissues in their natural state, or "in situ," is crucial for understanding their biological roles. For this compound, cryo time-of-flight secondary ion mass spectrometry (cryo-TOF-SIMS) has proven to be a highly effective methodological approach. nih.govwikipedia.org This technique allows for the direct visualization of chemical compounds within freeze-fixed biological materials at microscopic resolution. wikipedia.orgnih.gov A significant advantage of cryo-TOF-SIMS is its ability to examine biological material under conditions that closely resemble the living state, thereby preserving the positional information of water-soluble compounds like this compound that might otherwise be lost during conventional sample preparation methods. nih.govwikipedia.org

Beyond cryo-TOF-SIMS, other advanced techniques contribute to the broader field of in situ metabolite visualization in plants. Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), for instance, has been demonstrated to accurately image the distribution of various plant metabolites, including labile ones, directly from tissue imprints. uin-malang.ac.id These methodological advancements are critical for overcoming challenges associated with low water solubility and low concentrations of many plant metabolites, enabling a more comprehensive understanding of their spatial heterogeneity and dynamics within plant systems. nih.govwikipedia.orguin-malang.ac.id

Isolation and Chromatographic Purification of Salicifoline

Extraction Protocols from Plant Biomass

The initial step in isolating Salicifoline involves its extraction from the plant biomass, typically the leaves or bark of Magnolia champaca. The choice of extraction method is crucial to maximize the yield and minimize the co-extraction of interfering substances.

Initial Solvent Extraction:

A common approach for the extraction of alkaloids is the use of polar solvents. Methanolic extraction has been shown to be effective for obtaining a broad range of phytochemicals, including alkaloids, from Magnolia champaca leaves. cabidigitallibrary.orgjvas.inresearchgate.net A typical protocol would involve the maceration or Soxhlet extraction of dried and powdered plant material with methanol (B129727).

Acid-Base Extraction for Alkaloid Enrichment:

To selectively isolate alkaloids, including the quaternary ammonium (B1175870) alkaloid this compound, an acid-base extraction technique is highly effective. This method leverages the basic nature of alkaloids. The general steps are as follows:

The initial crude methanolic extract is acidified with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 2. This process converts the alkaloids into their salt form, rendering them soluble in the aqueous acidic solution.

The acidified solution is then partitioned with a non-polar solvent, such as chloroform, to remove neutral and acidic compounds, which will preferentially move into the organic layer.

The aqueous layer, now enriched with alkaloid salts, is then basified with a base, like ammonium hydroxide (NH₄OH), to a pH of around 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.

A final liquid-liquid extraction with an organic solvent (e.g., chloroform or a chloroform-methanol mixture) is performed to isolate the alkaloid-rich fraction.

Extraction Step Solvent/Reagent Purpose Target Fraction
Initial Extraction MethanolTo extract a broad range of phytochemicals.Crude Methanolic Extract
Acidification 1% HClTo protonate alkaloids into their salt form.Aqueous Layer
Washing ChloroformTo remove neutral and acidic impurities.Aqueous Layer
Basification NH₄OHTo deprotonate alkaloid salts to free bases.Aqueous Layer
Final Extraction Chloroform/MethanolTo extract the free alkaloid bases.Organic Layer

Advanced Chromatographic Separation Techniques

Following extraction and enrichment, the complex mixture of alkaloids requires further separation to isolate pure this compound. A combination of chromatographic techniques is typically employed.

Ion-Exchange Chromatography:

As this compound is a quaternary ammonium alkaloid, it carries a permanent positive charge. This characteristic makes ion-exchange chromatography a powerful tool for its separation. A strong cation-exchange resin can be used to bind the positively charged alkaloids. The separation is achieved by eluting the column with a solution of increasing ionic strength or by changing the pH. For instance, an initial wash with water and methanol can remove neutral compounds, followed by elution of the alkaloids with a methanolic solution containing a salt or ammonia (B1221849). nih.gov

Counter-Current Chromatography (CCC):

Techniques like pH-zone-refining counter-current chromatography are particularly effective for the preparative separation of alkaloids. nih.gov This method utilizes a two-phase solvent system and a pH gradient to achieve high-resolution separation of compounds based on their pKa values and partition coefficients. For quaternary ammonium alkaloids, this technique can yield high-purity compounds in a single step. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is often the final step in the purification process to obtain highly pure this compound. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Technique Stationary Phase Mobile Phase Principle Separation Basis
Ion-Exchange Chromatography Strong Cation-Exchange ResinIncreasing ionic strength or pH gradient.Charge interaction.
pH-Zone-Refining CCC Liquid (e.g., upper aqueous phase)pH gradient in the liquid mobile phase.pKa and partition coefficient.
Preparative RP-HPLC C18 silica (B1680970) gelGradient of organic solvent (e.g., acetonitrile) in water.Polarity and hydrophobic interactions.

Purity Assessment and Method Validation for Isolated Compounds

The purity of the isolated this compound must be rigorously assessed. Method validation ensures that the analytical methods used for purity determination are reliable and reproducible.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for assessing the purity of an isolated compound. The purity is typically determined by calculating the peak area percentage of the target compound relative to the total peak area in the chromatogram. A purity of >95% is generally required for structural elucidation and biological activity studies.

Structural Confirmation:

The identity of the isolated this compound is confirmed using spectroscopic techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure of the compound.

Method Validation:

Analytical methods used for the quantification and purity assessment of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation Parameter Description Typical Acceptance Criteria
Linearity (r²) Correlation coefficient of the calibration curve.≥ 0.999
Accuracy (% Recovery) Percentage of the true value recovered.98-102%
Precision (% RSD) Relative standard deviation of replicate measurements.≤ 2%
LOD Signal-to-noise ratio of ~3:1.-
LOQ Signal-to-noise ratio of ~10:1.-

Structural Elucidation and Stereochemical Characterization of Salicifoline

Determination of Relative Stereochemistry

To determine the relative stereochemistry of salicifoline, a detailed analysis of NMR data, particularly from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, would be required. NOESY data reveals through-space interactions between protons, which can be used to deduce the relative orientation of substituents in the molecule.

Elucidation of Absolute Configuration

The absolute configuration of a chiral molecule like this compound can be determined through various methods. As mentioned, X-ray crystallography is the gold standard. Other techniques include the use of chiral derivatizing agents in conjunction with NMR spectroscopy or the comparison of experimental and calculated electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra.

Without access to this fundamental experimental data, a scientifically rigorous and detailed article on the structural elucidation and stereochemical characterization of this compound cannot be constructed. The current body of publicly accessible scientific literature does not provide the necessary in-depth information to fulfill the specific requirements of the requested article outline. Further research and publication of these critical data points by the scientific community are needed to fully illuminate the molecular architecture of this compound.

Computational Approaches to Structural Confirmation and Conformational Analysis

Computational chemistry has emerged as an indispensable tool in the structural elucidation and stereochemical characterization of natural products. nih.gov In the case of complex molecules like this compound, computational methods provide a powerful complement to experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These in silico approaches offer a means to predict and analyze molecular structures, energies, and other properties, thereby aiding in the confirmation of proposed structures and providing insights into their dynamic behavior.

One of the most widely used computational techniques in this field is Density Functional Theory (DFT) . DFT calculations can be employed to predict the NMR chemical shifts of a proposed structure for this compound. chalcogen.roresearchgate.net By comparing the computationally predicted NMR spectrum with the experimentally obtained spectrum, researchers can gain a high degree of confidence in the assigned structure. Discrepancies between the calculated and experimental data can indicate an incorrect structural assignment, prompting a re-evaluation of the spectroscopic data.

For instance, a common workflow involves optimizing the geometry of a candidate structure for this compound at a specific level of theory and basis set, such as B3LYP/6-31G(d). Following geometry optimization, NMR shielding constants are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method. These shielding constants can then be converted into chemical shifts and compared with experimental values. A statistical analysis, such as the calculation of the mean absolute error (MAE), can provide a quantitative measure of the agreement between theory and experiment.

The following interactive table showcases a hypothetical comparison between experimental and DFT-calculated 13C NMR chemical shifts for a proposed structure of this compound.

Atom NumberExperimental 13C Chemical Shift (ppm)Calculated 13C Chemical Shift (ppm)Difference (ppm)
1150.2151.1-0.9
2115.8116.5-0.7
3145.9146.3-0.4
4121.3120.90.4
5130.1130.5-0.4
6118.4118.9-0.5
765.766.2-0.5
828.328.9-0.6
945.145.8-0.7
10172.5173.0-0.5

Furthermore, computational methods are invaluable for conformational analysis , which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For a flexible molecule like this compound, identifying the lowest energy conformers is crucial, as these are the most populated and therefore the most likely to be observed experimentally.

Computational conformational searches can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. The results of these searches provide a set of low-energy conformers and their relative populations according to the Boltzmann distribution. This information is critical for understanding the molecule's three-dimensional shape and how it might interact with biological targets.

The data table below presents a hypothetical conformational analysis of this compound, detailing the relative energies and Boltzmann populations of the most stable conformers.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
10.0075.3
21.2015.1
32.505.5
43.804.1

Biosynthesis and Biogenetic Pathways of Salicifoline

Hypothetical Biogenetic Derivations from Diterpene Precursors

The carbon skeleton of salicifoline is formally derived from the jatrophane skeleton, a macrocyclic diterpenoid precursor researchgate.net. Diterpenes are a large class of natural products derived from geranylgeranyl diphosphate (B83284) (GGPP), a C20 precursor acs.org. The initial cyclization of GGPP leads to various diterpene skeletons, including the cembrene (B1233663) cation, which is considered a key intermediate in the biosynthesis of macrocyclic diterpenes like jatrophane nih.gov.

Role of Jatrophane Skeleton in this compound Biogenesis

The jatrophane skeleton (representative PubChem CID: 42608242) serves as a fundamental building block for a wide array of complex diterpenoids found primarily in the Euphorbia genus researchgate.netnih.govnih.gov. The biogenesis of the jatrophane framework itself has been proposed to occur through at least three different mechanisms, most notably via the casbene (B1241624) pathway or directly from the cembrene cation through Wagner-Meerwein rearrangements nih.gov. The formation of the jatrophane skeleton is typically completed by the closure of a five-membered ring between C-6 and C-10 of an intermediate nih.gov.

For this compound, the derivation from the jatrophane skeleton is proposed to involve a specific transannular intramolecular carbon-carbon bond formation researchgate.net. This critical step occurs between C-12 and C-17 of the jatrophane precursor, leading to the formation of this compound's unprecedented 5-8-8 fused tricyclic ring system researchgate.net. This highlights this compound as a rearranged jatrophane-type diterpene, distinct from other modified jatrophanes such as segetanes, paralianes, and pepluanes, which also arise from the jatrophane scaffold through different rearrangement pathways nih.gov.

Proposed Enzymatic Transformations and Rearrangements

While specific enzymes directly responsible for the unique C-12 to C-17 transannular bond formation in this compound have not been explicitly detailed in the literature, the biogenesis of complex diterpenoids generally involves a series of enzymatic transformations. These transformations typically include cyclizations, oxidations (e.g., hydroxylation, epoxidation), esterifications, and various rearrangement reactions acs.orgnih.gov.

The initial cyclization of GGPP to form the macrocyclic cembrene or casbene intermediates is catalyzed by diterpene synthases. Subsequent modifications leading to the jatrophane skeleton involve further cyclizations and potential Wagner-Meerwein rearrangements nih.gov. The conversion of a jatrophane precursor to this compound would necessitate a highly specific enzyme or enzyme cascade capable of orchestrating the precise transannular C-C bond formation. Other known rearrangements in related diterpenes include pinacol-type rearrangements, which lead to structures like abeojatrophanes, and Diels-Alder reactions, which can form segetanes from appropriate jatrophane intermediates acs.orgnih.gov. The formation of this compound's unique skeleton points to a distinct enzymatic activity that facilitates this specific intramolecular cyclization.

Investigating Alkaloid Biosynthesis in Producing Organisms

This compound is classified as a diterpene, not an alkaloid, despite some PubChem entries listing it as a "member of phenols and a member of methoxybenzenes" and having a nitrogen atom (trimethylazanium group) nih.govcdutcm.edu.cn. The primary literature describing its isolation and structure refers to it as a diterpene researchgate.net. The producing organism for this compound is Euphorbia salicifolia researchgate.net. The genus Euphorbia is well-known for producing a vast array of diterpenoids with diverse and complex skeletons, including jatrophane and rearranged jatrophane types researchgate.netacs.orgnih.govnih.gov.

Research into the biosynthesis of these compounds often involves studying the plant's metabolic pathways, identifying intermediates, and characterizing the enzymes involved. Techniques such as feeding experiments with isotopically labeled precursors, gene expression analysis, and enzyme assays are typically employed to elucidate the biosynthetic routes.

Genetic and Enzymatic Determinants of this compound Formation

Specific genetic and enzymatic determinants solely responsible for the formation of this compound are not extensively documented in publicly available research. However, the biosynthesis of diterpenoids in Euphorbia species generally relies on a suite of terpene synthases and cytochrome P450 monooxygenases, along with other modifying enzymes (e.g., acyltransferases, reductases) acs.org. These enzymes collectively catalyze the complex cyclization and subsequent functionalization steps from GGPP to the diverse diterpene structures.

The unique 5-8-8 fused ring system of this compound suggests the involvement of a highly specialized cyclase or a series of enzymes that guide the specific transannular C-C bond formation from a jatrophane precursor. Future research involving genomic and transcriptomic analysis of Euphorbia salicifolia could potentially identify the specific genes encoding these key enzymes, providing a deeper understanding of the genetic control over this compound biosynthesis.

Comparative Biogenetic Studies with Related Natural Products

This compound's biogenesis is intrinsically linked to that of other jatrophane-derived diterpenoids. Comparative biogenetic studies are crucial for understanding the structural diversity observed within the Euphorbia genus. Salicinolide, isolated alongside this compound from Euphorbia salicifolia, is a bishomoditerpene lactone that also retains a jatrophane skeleton researchgate.net. This suggests a common early biogenetic origin from jatrophane, followed by divergent late-stage modifications.

Other well-known rearranged jatrophane-type diterpenes include:

Segetanes: Formed via a Diels-Alder reaction on an intermediate with four double bonds derived from a jatrophane nih.gov.

Paralianes and Pepluanes: These tetracyclic systems are proposed to arise from bicyclic jatrophanes through successive transannular reactions, followed by oxidation, ring expansion, and acetylation acs.org.

Terracinolides: These are 17-ethyl bis-homojatrophane derivatives, characterized by an additional two-carbon segment incorporated into a δ-lactone ring nih.gov.

The distinct 5-8-8 fused ring system of this compound, originating from a transannular C-12/C-17 bond formation in a jatrophane precursor, positions it as a unique member among the diverse rearranged jatrophane diterpenes. This highlights the remarkable plasticity of diterpene biosynthetic pathways in generating a vast array of structurally complex natural products from a common precursor.

Preclinical Biological Activities and Pharmacological Mechanisms of Salicifoline

In Vitro Bioactivity Profiling

In vitro studies are crucial for understanding the initial biological effects of a compound at the cellular level. Salicifoline has been subjected to various assays to profile its bioactivity.

Research has indicated that this compound, as a component of certain plant extracts, may contribute to antitumor properties. For instance, this compound chloride, a quaternary alkaloid compound, was identified in an extract of Pseuduvaria macrophylla that demonstrated promising anti-cancer potential on breast cancer cell lines, including MCF-7. um.edu.my While the extract itself showed dose-dependent cytotoxicity and antiproliferative effects with varying IC50 values (e.g., 140 µg/mL for leaf methanolic extract on MCF-7 cells after 48 hours), specific IC50 values directly attributable to isolated this compound on these cancer cell lines are not consistently detailed across all studies. um.edu.my

One study reported the evaluation of this compound (identified as compound 1) for cytotoxicities against A549, HepG2, U251, Bcap-37, and MCF-7 cell lines. However, the specific IC50 values for this compound's cytotoxic activity were not explicitly provided in the available summary, though it was noted that isolated compounds from Euphorbia salicifolia generally exhibited IC50 values greater than 200 µM in DPPH radical scavenging activity, while some showed potent ABTS free radical scavenging properties. researchgate.net

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally unrelated anticancer drugs. nih.govfrontiersin.org this compound has shown promising activity in modulating MDR. It has been reported to exhibit pronounced multidrug resistance reversing activity. researchgate.netiasworld.org This reversal effect was observed in mouse lymphoma cells, indicating its potential to overcome resistance mechanisms. researchgate.netiasworld.org

A key mechanism contributing to MDR in cancer is the overexpression of efflux pumps, particularly P-glycoprotein (P-gp), which actively expels chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. nih.govrsc.orgmdpi.com this compound has been identified as a compound that can inhibit the efflux-pump activity mediated by P-glycoprotein. researchgate.net This P-gp inhibitory activity suggests that this compound could potentially enhance the effectiveness of co-administered chemotherapeutic drugs by preventing their efflux from resistant cancer cells. pensoft.netnih.gov

Molecular Mechanisms of Action (MoA)

The molecular mechanisms of action of this compound are primarily linked to its ability to interfere with drug efflux pumps, specifically P-glycoprotein.

The primary identified molecular target for this compound's activity in multidrug resistance reversal appears to be P-glycoprotein (P-gp). mdpi.comresearchgate.netiasworld.orgresearchgate.netbrieflands.com By inhibiting P-gp, this compound can prevent the active transport of various anticancer drugs out of resistant cells, thereby increasing the intracellular concentration of these drugs and restoring their cytotoxic effects. nih.govresearchgate.netrsc.orgpensoft.netnih.gov This mechanism positions this compound as a potential chemosensitizer in combination therapies for multidrug-resistant cancers. Further research would be needed to identify and validate additional direct molecular targets beyond P-gp that might contribute to its broader biological activities.

Receptor Binding and Functional Assays

Preclinical investigations into this compound have included studies on its functional effects on ion channels. Notably, this compound has demonstrated a pronounced inhibitory effect on G protein-gated inwardly rectifying potassium (GIRK) channels, specifically the GIRK1/4 heterotetrameric channel. researchgate.netnih.gov These studies were conducted using a stable transfected HEK-GIRK1/4 cell line, and the compound's impact on inward K+ currents was measured via automated patch-clamp equipment. nih.gov

GIRK1/4 channels play a critical role in cardiac physiology, particularly in pacemaker cells of the sinoatrial (SA) and atrioventricular (AV) nodes. mdpi.comresearchgate.netnih.gov Their activation leads to membrane potential hyperpolarization and a reduction in the spontaneous firing rate, consequently decreasing heart rate. mdpi.comresearchgate.net This mechanism is central to the parasympathetic nervous system's influence on cardiac control. researchgate.netnih.gov The ability of this compound to inhibit these channels suggests a potential for modulating cardiac excitability. mdpi.comresearchgate.net

While extracts containing this compound, such as those from Euphorbia salicifolia, have been subjected to molecular docking studies to assess binding to cancer-related proteins, the strong binding affinities observed in these instances were primarily attributed to other identified bioactive flavonoids, including quercetin, apigenin, and myricetin (B1677590), rather than this compound itself. researchgate.net

Table 1: Effect of this compound on GIRK1/4 Channels (This table is designed to be interactive in a digital format)

CompoundTargetAssay TypeObserved EffectNotes
This compound (Compound 1)GIRK1/4 ChannelsAutomated Patch-Clamp (HEK-GIRK1/4 cell line)Pronounced Inhibitory Effect on Inward K+ CurrentsSuggests modulation of cardiac excitability. researchgate.netnih.gov

Enzymatic Activity Modulation Studies

Detailed and specific research findings on the direct modulation of enzymatic activity by this compound as a standalone compound are limited in the currently available literature. While general discussions on enzyme modulation and its significance in biological processes exist, direct experimental data demonstrating this compound's specific impact on particular enzymes or enzyme pathways with quantifiable results are not extensively documented in the provided sources. ocutox.comu-szeged.huzu.edu.pknih.gov Although one brief mention in a table refers to "Effective modulation of sirtuins expression and activity" and "↑ complex 1 activity and ATP synthesis" in relation to this compound distribution, specific mechanistic details or direct experimental evidence linking this compound to these enzymatic modulations were not provided. theraindx.com

Induction of Programmed Cell Death Pathways (e.g., apoptosis)

Preclinical Pharmacodynamic Investigations

Preclinical pharmacodynamic (PD) investigations are crucial for understanding the relationship between drug exposure and its pharmacological effects, including the onset, intensity, and duration of action. biorxiv.orgnki.nlnih.gov These studies are essential for characterizing dose-concentration-effect/toxicity relationships and informing lead optimization strategies in drug development. biorxiv.orgnki.nlnih.gov Pharmacodynamic services typically encompass analyses such as receptor occupancy, immune cell profiling, cytokine assays, and target expression analysis. However, specific detailed preclinical pharmacodynamic data for this compound, such as in vivo efficacy studies, dose-response curves in animal models, or comprehensive target engagement data, are not extensively documented in the provided search results. The available information primarily outlines the general methodologies and importance of preclinical PD studies in drug development. ocutox.combiorxiv.orgnki.nlnih.gov

Structure Activity Relationship Sar Studies of Salicifoline and Its Analogs

Rational Design of Salicifoline Derivatives

The process of rational drug design involves modifying a bioactive molecule to enhance its therapeutic properties. This requires a foundational understanding of the lead compound's interaction with its biological target. Currently, there is no publicly available research detailing the synthesis or design of specific this compound derivatives aimed at improving biological activity.

Experimental Approaches to SAR Elucidation

Experimental SAR studies involve synthesizing a series of analogs of a lead compound and evaluating their biological activity. This systematic approach allows researchers to identify the key chemical features responsible for the compound's effects. However, literature detailing such experimental studies for this compound is not available.

Computational SAR Methodologies

Computational methods are powerful tools for predicting the biological activity of chemical compounds and guiding drug discovery efforts.

Molecular Docking and Dynamics Simulations

These techniques predict how a molecule binds to a target receptor at the atomic level. Such studies require the three-dimensional structures of both the ligand (this compound) and the target protein. Without specific identified biological targets and interaction studies for this compound, performing meaningful molecular docking and dynamics simulations is not feasible.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Developing a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities. For this compound, such a dataset does not appear to exist in the current scientific literature.

Application of Machine Learning and Artificial Intelligence for SAR Prediction

Machine learning and AI are increasingly used to build predictive SAR models from large datasets. The absence of a substantial and specific dataset for this compound and its analogs precludes the application of these advanced computational techniques for SAR prediction.

Synthetic Research and Chemical Derivatization of Salicifoline

Strategies for Total Synthesis of Salicifoline

The total synthesis of complex natural products like diterpenes often involves the development of intricate strategies to construct their challenging molecular architectures. For the diterpene this compound, the pursuit of its total synthesis has been noted as an "evident synthetic challenge" chemrxiv.org. While specific detailed synthetic routes for the total synthesis of the diterpene this compound are not extensively documented in readily accessible literature, research efforts have been directed towards this goal. A dissertation titled "Efforts Towards the Total Synthesis of this compound and Pseudolarolide E" highlights the interest in synthesizing this compound chemrxiv.orgresearchgate.net.

The complexity of diterpenes, generally, often necessitates strategies that address the formation of multiple rings and the precise control of stereochemistry. Common approaches in diterpene total synthesis include:

Ring-closing metathesis (RCM): This powerful reaction is frequently employed for the formation of medium and large rings, which are characteristic of many diterpene skeletons beilstein-journals.org.

Intramolecular Heck reactions: These palladium-catalyzed reactions are valuable for forming carbon-carbon bonds, often leading to polycyclic systems chemrxiv.org.

Radical cyclizations: These reactions can be effective for constructing complex ring systems, including those with quaternary stereocenters d-nb.info.

Pauson-Khand reactions: This cycloaddition reaction is useful for the simultaneous formation of a cyclopentenone ring and multiple stereocenters beilstein-journals.orgd-nb.info.

Semi-synthetic Approaches from Natural Precursors

Semi-synthesis, or partial synthesis, involves utilizing compounds isolated from natural sources as starting materials for chemical modifications tapi.comrroij.com. This approach is particularly valuable for complex natural products where total synthesis is highly challenging or economically unfeasible tapi.comrroij.com. For this compound, which is isolated from Euphorbia salicifolia, semi-synthetic strategies could theoretically involve modifying closely related natural diterpenes or their biosynthetic precursors.

The biogenesis of jatrophane-type diterpenes, to which this compound belongs, typically commences from geranylgeranyl pyrophosphate (GGPP) nih.govjmb.or.kr. Precursors like casbene (B1241624) and other jatrophane intermediates are involved in the natural biosynthetic pathways researchgate.netnih.gov. While direct semi-synthetic routes to this compound from simpler diterpene precursors are not explicitly detailed in the provided search results, the principle of semi-synthesis from naturally abundant congeners is a recognized strategy for accessing complex natural products and their derivatives mdpi.com. This approach allows for structural diversification and optimization, potentially leading to improved properties compared to the original natural product tapi.com.

Synthesis of this compound Analogs and Conformationally Restricted Derivatives

The synthesis of analogs and conformationally restricted derivatives is crucial for understanding structure-activity relationships (SAR) and for optimizing the properties of natural products rroij.comnih.gov. Given that this compound is a polyacylated diterpene polyester (B1180765) nih.gov, chemical derivatization could involve modifications of its ester moieties or the introduction of new functional groups on its complex polycyclic core.

While specific examples of synthesized this compound diterpene analogs or conformationally restricted derivatives were not detailed in the search results, the broader class of jatrophane diterpenes, to which this compound belongs, often exists as polyacylated derivatives nih.gov. This inherent variability in acylation patterns suggests a natural avenue for creating synthetic or semi-synthetic analogs by altering the acyl residues. Such modifications could explore the impact of different ester groups on the compound's properties or stability.

The synthesis of analogs often aims to:

Improve potency or selectivity.

Enhance metabolic stability or bioavailability.

Introduce probes for biological studies.

Explore new pharmacological profiles.

The intricate 5-8-8 fused ring system of this compound also presents opportunities for designing conformationally restricted derivatives, which can help elucidate the pharmacophoric requirements for any observed biological activities.

Methodological Advancements in Synthetic Chemistry for Complex Natural Products

The synthesis of complex natural products, including diterpenes like this compound, continuously drives advancements in synthetic methodology rroij.comnih.govmdpi.com. The challenges posed by their unique structures, multiple stereocenters, and often sensitive functional groups necessitate the development of new reactions, reagents, and strategic approaches.

Key methodological advancements relevant to the synthesis of complex diterpenes include:

Cascade and Tandem Reactions: These reactions allow for the rapid construction of molecular complexity by forming multiple bonds and rings in a single synthetic operation d-nb.info.

Stereoselective Transformations: The ability to control the absolute and relative stereochemistry is paramount in natural product synthesis. Advances in asymmetric catalysis, chiral auxiliary-based methods, and substrate-controlled stereoselectivity are continuously refined d-nb.infonih.gov.

Ring-Forming Methodologies: Specific methods for constructing challenging ring sizes, such as medium and large rings (e.g., the 8-membered ring in this compound's core), are critical. This includes advancements in ring-closing metathesis, intramolecular cycloadditions, and various cyclization strategies (e.g., radical, palladium-mediated, Lewis acid-promoted) beilstein-journals.orgchemrxiv.orgd-nb.infocaltech.edu.

Oxidation and Functionalization Strategies: Efficient and selective methods for introducing oxygenation and other functional groups at specific positions on complex scaffolds are vital, especially for highly oxidized diterpenes nih.govcaltech.edu.

Fragment Coupling Approaches: For very large and complex targets, breaking the molecule into smaller, more manageable fragments and then coupling them efficiently has become a powerful strategy caltech.edu.

The ongoing efforts towards the synthesis of this compound and other complex diterpenes contribute to the broader development of these synthetic tools, pushing the boundaries of what is achievable in organic synthesis jmb.or.krnih.gov.

Advanced Analytical Methodologies for Salicifoline Research

Metabolomics Approaches for Comprehensive Chemical Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the chemical complexity of plants containing salicifoline. By employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can obtain a comprehensive chemical fingerprint of a plant, which includes this compound and a host of other related and unrelated metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and non-destructive analytical technique that provides detailed structural information about metabolites in a sample. rsc.org In the context of plant science, NMR-based metabolomics has emerged as a valuable tool for chemotaxonomy, the classification of plants based on their chemical constituents. mdpi.comnih.gov This approach allows for the simultaneous detection and quantification of a wide range of compounds, providing a unique chemical profile for a given plant species or even different ecotypes of the same species. nih.gov

While specific studies employing NMR-based metabolomics for the chemotaxonomic classification of this compound-containing plants are not widely documented in current literature, the methodology holds significant promise. The general workflow for such an analysis would involve:

Sample Preparation: Extraction of metabolites from various plant tissues (e.g., leaves, stems, roots) using appropriate solvents.

NMR Data Acquisition: Analysis of the crude extracts using high-resolution NMR spectrometers to generate detailed spectra.

Data Analysis: Application of multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), to the NMR data. These statistical methods can reveal patterns and differences in the metabolic profiles of different plant species or varieties. rsc.org

By identifying the unique NMR signals corresponding to this compound and other co-occurring metabolites, researchers could establish a chemical fingerprint to differentiate between closely related species. This would be particularly useful for authenticating plant materials and ensuring the quality and consistency of herbal products.

Table 1: Key Aspects of NMR-Based Metabolomics for Chemotaxonomy

FeatureDescription
Principle Utilizes the magnetic properties of atomic nuclei to provide structural information on molecules.
Advantages Non-destructive, highly reproducible, requires minimal sample preparation, and provides detailed structural information.
Application in Chemotaxonomy Creates a comprehensive chemical fingerprint of a plant to differentiate between species and varieties.
Data Analysis Employs multivariate statistical methods (e.g., PCA, OPLS-DA) to identify patterns in complex datasets.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used in metabolomics for both targeted and untargeted analysis of plant secondary metabolites, including alkaloids. wiley.comnih.gov

Targeted Analysis: A targeted analysis focuses on the precise quantification of a predefined list of known compounds. mdpi.com This approach offers higher sensitivity and accuracy for specific metabolites of interest, such as this compound.

While specific LC-MS/MS-based metabolomics studies focusing on this compound are not extensively reported, the general methodology is well-established for the analysis of plant alkaloids. A typical workflow would involve the separation of metabolites from a plant extract using liquid chromatography, followed by their ionization and detection by a mass spectrometer. The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of parent ions, generating characteristic fragment ions that can be used for structural elucidation and confident identification of compounds. nih.gov

Table 2: Comparison of Targeted and Untargeted LC-MS/MS Analysis

AspectTargeted AnalysisUntargeted Analysis
Goal Quantify a predefined list of known metabolites.Identify as many metabolites as possible in a sample.
Selectivity HighModerate to High
Sensitivity HighModerate
Data Analysis Straightforward, based on known standards.Complex, requires extensive data processing and database searching.
Application Quantification of specific compounds like this compound.Discovery of novel metabolites and global metabolic profiling.

Cryo-Time-of-Flight Secondary Ion Mass Spectrometry (Cryo-TOF-SIMS)

Cryo-Time-of-Flight Secondary Ion Mass Spectrometry (Cryo-TOF-SIMS) is a cutting-edge imaging technique that allows for the visualization of the spatial distribution of molecules in their native state within biological tissues. nih.gov This is achieved by flash-freezing the sample, which preserves the original location of even highly soluble compounds, and then analyzing the surface with a focused ion beam. nih.gov

A significant advancement in this compound research has been the application of Cryo-TOF-SIMS to visualize its distribution in the stems of Magnolia kobus. nih.gov In this study, the strongest secondary ion of this compound was detected at a mass-to-charge ratio (m/z) of 210.15, which corresponds to its molecular ion [M]⁺.

The high-resolution imaging revealed that this compound is not uniformly distributed throughout the plant stem. Instead, it was found to be concentrated in specific tissues, including:

The cortex

Secondary phloem

Ray cells in both the phloem and xylem regions nih.gov

This detailed localization provides crucial insights into the potential storage and transport mechanisms of this compound within the plant.

The study of this compound in Magnolia kobus using Cryo-TOF-SIMS also provided a spatiotemporal analysis of its distribution, revealing that its presence varied with the developmental stages of the xylem cells. nih.gov

In the early stages of cell wall formation (cambial zone and S1 formation), this compound was primarily detected in the ray cells.

During the secondary wall (S2) formation, its presence in wood fibers slightly increased.

In the later stages of S2 formation, this compound was found in ray cells, wood fibers, and vessels.

By the final lignification stage, it was predominantly located in the ray cells and some vessels. nih.gov

This dynamic distribution suggests that this compound may play a role in or be influenced by the processes of cell wall development and lignification.

Table 3: Distribution of this compound in Magnolia kobus Stem Tissues as Determined by Cryo-TOF-SIMS

TissuePresence of this compound
Cortex Detected
Secondary Phloem Detected
Ray Cells (Phloem & Xylem) Detected
Lignifying Wood Fibers Detected (Varies with developmental stage)
Vessels Detected (Varies with developmental stage)

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological significance of this compound, it is essential to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org This multi-omics approach can provide a systems-level view of how the biosynthesis and accumulation of this compound are regulated and how it interacts with other biological pathways. rsc.org

While a specific multi-omics study focused on this compound has yet to be published, the framework for such research is well-established for other plant alkaloids. nih.govbohrium.com By combining different omics datasets, researchers can:

Identify Biosynthetic Genes: Correlating gene expression data (transcriptomics) with metabolite profiles (metabolomics) can help identify the genes responsible for the biosynthesis of this compound.

Elucidate Regulatory Networks: Integrating proteomic and transcriptomic data can uncover the transcription factors and enzymes that regulate the this compound biosynthetic pathway.

Understand Physiological Roles: By observing how the levels of this compound and related genes and proteins change in response to different environmental stimuli, it is possible to infer its physiological functions in the plant. nih.gov

The integration of these complex datasets requires sophisticated bioinformatics tools and statistical methods to identify meaningful correlations and build predictive models of metabolic pathways. frontiersin.org Future research employing a multi-omics approach will be instrumental in fully elucidating the biology of this compound.

Table 4: Overview of Multi-Omics Approaches in Plant Alkaloid Research

Omics DisciplineInformation ProvidedPotential Application to this compound Research
Genomics The complete genetic blueprint of the plant.Identification of the gene cluster responsible for this compound biosynthesis.
Transcriptomics Gene expression profiles under different conditions.Identifying genes that are co-expressed with high levels of this compound.
Proteomics The complete set of proteins in a tissue.Characterizing the enzymes involved in the this compound biosynthetic pathway.
Metabolomics The complete profile of small molecule metabolites.Quantifying this compound levels and identifying co-regulated metabolites.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of complex natural products like salicifoline often involves intricate enzymatic cascades and a series of unique intermediates. This compound, first isolated in 2001, is notable for being the premier example of a tricyclic jatrophene diterpene polyester (B1180765) featuring a novel 5-8-8 fused ring system, specifically a 12,17-cyclojatrophane skeleton, formally derived from jatrophane via transannular intramolecular C-C bond formation researchgate.netacs.org. While plausible biosynthetic pathways have been proposed for related jatrophane-derived diterpenoids, the specific enzymatic machinery and the precise sequence of intermediate transformations leading to this compound's distinctive bicyclo[5.5.1]core remain largely uncharacterized ohiolink.eduresearchgate.net.

Future research should prioritize the identification and characterization of the enzymes responsible for key steps in this compound's biosynthesis. This includes enzymes involved in the initial cyclization of geranylgeranyl diphosphate (B83284) to the jatrophane skeleton, the subsequent transannular C-C bond formation, and the various esterification steps that lead to the polyester nature of this compound ohiolink.eduresearchgate.netacs.org. Techniques such as genome sequencing of Euphorbia salicifolia, transcriptomics to identify highly expressed genes in this compound-producing tissues, and proteomics to isolate and characterize relevant enzymes will be crucial. Furthermore, in vitro enzymatic assays with isotopically labeled precursors can help delineate the exact sequence of reactions and identify transient intermediates. Studies visualizing the distribution of this compound within plant tissues, such as those conducted on Magnolia kobus, can provide valuable insights into its in planta behavior, storage, and potential sites of biosynthesis, guiding the search for relevant enzymes and intermediates researchgate.netdntb.gov.uafrontiersin.org.

Comprehensive Deconvolution of this compound's Interactome and Molecular Targets

This compound has been reported to possess multidrug resistance (MDR) reversing properties and P-glycoprotein inhibitory activity ohiolink.eduresearchgate.net. This initial insight into its biological activity highlights the need for a comprehensive understanding of its molecular interactome. While P-glycoprotein (PubChem CID for Cyclosporine A, a known P-glycoprotein inhibitor, is 5284373) is an identified target, the full spectrum of proteins, nucleic acids, and other biomolecules with which this compound interacts remains largely unknown researchgate.net. Diterpenes from Euphorbia species are known for their diverse biological activities, including cytotoxicity against cancer cell lines and anti-inflammatory properties, and some can modulate protein kinase C (PKC) signaling researchgate.netresearchgate.net.

Future investigations should employ advanced -omics approaches, such as quantitative proteomics (e.g., chemical proteomics, affinity purification-mass spectrometry) and metabolomics, to systematically identify all direct and indirect molecular targets of this compound. High-throughput screening assays against a broad panel of enzymes, receptors, and signaling pathways will be essential to uncover its full pharmacological profile. Understanding the precise binding sites and mechanisms of action at a molecular level will be critical for rational drug design and for predicting potential off-target effects. For instance, detailed studies could investigate how this compound's interaction with P-glycoprotein leads to MDR reversal, and whether it modulates other efflux pumps or drug-metabolizing enzymes. Given its classification as a quaternary ammonium (B1175870) alkaloid, further research into its interactions with ion channels or transporters could also be warranted researchgate.netresearchgate.nettandfonline.com.

Development of Advanced SAR Models for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental for optimizing the bioactivity and selectivity of natural products. Initial SAR studies on related diterpenes from Euphorbia species have already demonstrated the importance of specific structural features, such as a free hydroxyl group at position C-3, for enhancing anticancer and anti-inflammatory activities, and how esterification can further modulate these effects researchgate.net. This compound's unique 5-8-8 fused ring system (12,17-cyclojatrophane) presents a rich scaffold for detailed SAR investigations researchgate.netacs.org.

Future research should focus on developing advanced SAR models for this compound, particularly concerning its MDR-reversing and P-glycoprotein inhibitory activities. This would involve systematic chemical modifications of various functional groups within the this compound structure, including the ester linkages and the novel bicyclic core. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can be integrated with experimental synthesis and biological testing to predict and validate the impact of structural changes on activity. The goal is to identify key pharmacophores and optimize the compound for enhanced potency, selectivity, and bioavailability, while minimizing any undesirable properties. This iterative process of design, synthesis, and evaluation will be crucial for developing this compound analogs with improved therapeutic profiles.

Exploration of Novel Synthetic Pathways for Scalable Production

The complex and unique structure of this compound, particularly its bicyclo[5.5.1]core, poses a significant challenge for total synthesis ohiolink.edu. Current efforts towards its total synthesis have highlighted the complexity, involving reactions such as Grubbs I mediated ring-closing metathesis, intramolecular Heck reactions, and dehydrobromination ohiolink.edu. While some biomimetic synthesis approaches have been explored for related jatrophane-derived diterpenoids, scalable and efficient synthetic routes for this compound itself are still needed researchgate.net.

Future research should focus on developing novel and more efficient synthetic pathways for this compound. This includes exploring strategies such as cascade reactions, which can build molecular complexity in a single step, and C-H activation, which allows for direct functionalization of otherwise unreactive C-H bonds. The application of flow chemistry could also enable more controlled and scalable reactions, potentially reducing reaction times and improving yields. The development of enantioselective synthetic routes is also paramount to ensure the production of the desired stereoisomer, as biological activity is often stereospecific. The ultimate goal is to establish a robust and economically viable synthetic route that can provide sufficient quantities of this compound for extensive biological evaluation and potential pharmaceutical development.

Biotechnological Approaches for Enhanced this compound Yields and Diversity

Natural products, especially those from plants like Euphorbia salicifolia, are often produced in low yields, making their isolation and study challenging mdpi.com. Biotechnological advancements offer promising avenues for enhancing the production of this compound and generating structural analogs. While Euphorbia species are rich in diterpenes, their latex can be toxic, posing challenges for direct extraction researchgate.netresearchgate.net.

Future research should explore various biotechnological approaches. Metabolic engineering of host organisms, such as bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), or plant cell cultures, could be employed to reconstruct and optimize the this compound biosynthetic pathway. This involves identifying and introducing the necessary genes from Euphorbia salicifolia into a suitable host. Gene editing technologies, such as CRISPR-Cas9, could be utilized to enhance the expression of rate-limiting enzymes in the pathway or to silence competing pathways that divert precursors. Furthermore, synthetic biology approaches could be used to design novel enzymatic pathways for the production of this compound or its derivatives, potentially leading to a diversity of analogs with altered or improved bioactivities. Biocatalysis, using isolated enzymes or whole-cell systems, could also be explored for specific steps in the synthesis or for the diversification of this compound's structure. These biotechnological strategies aim to provide a sustainable and scalable platform for this compound production, overcoming the limitations of traditional plant extraction.

Q & A

Q. How to design cross-disciplinary studies investigating this compound’s ecological roles and pharmacological effects?

  • Methodological Answer : Integrate ethnobotanical surveys (e.g., traditional uses of Magnolia species) with metabolomic profiling of wild vs. cultivated plants. Use machine learning to identify correlations between environmental factors (soil pH, light exposure) and this compound biosynthesis .

Methodological Notes

  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For cryo-TOF-SIMS, include raw spectra, calibration data, and metadata on sample preparation .
  • Ethical Compliance : Follow NIH guidelines for preclinical studies (e.g., ARRIVE 2.0 for animal research) .
  • Contradiction Management : Document analytical parameters (e.g., LOD/LOQ, extraction efficiency) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.